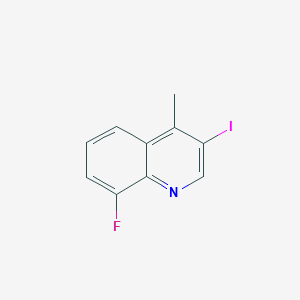
8-Fluoro-3-iodo-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-iodo-4-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method includes the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions and cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the use of boron reagents, is a widely applied method for the industrial synthesis of such compounds .
化学反応の分析
Types of Reactions: 8-Fluoro-3-iodo-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine or iodine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution often involves reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
科学的研究の応用
8-Fluoro-3-iodo-4-methylquinoline has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition and as a potential antibacterial and antiviral agent.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including antimalarial and antineoplastic treatments.
Industry: The compound finds applications in the development of liquid crystals and as a component in cyanine dyes.
作用機序
The mechanism of action of 8-Fluoro-3-iodo-4-methylquinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine enhances its ability to inhibit specific enzymes, while the iodine atom contributes to its unique reactivity. The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and leading to antibacterial, antiviral, and antineoplastic effects .
類似化合物との比較
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
- Flosequinan
Comparison: Compared to these similar compounds, 8-Fluoro-3-iodo-4-methylquinoline stands out due to its unique combination of fluorine and iodine atoms, which enhance its biological activity and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C10H7FIN |
|---|---|
分子量 |
287.07 g/mol |
IUPAC名 |
8-fluoro-3-iodo-4-methylquinoline |
InChI |
InChI=1S/C10H7FIN/c1-6-7-3-2-4-8(11)10(7)13-5-9(6)12/h2-5H,1H3 |
InChIキー |
YKCSGLWMIGPKLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC=C1I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)
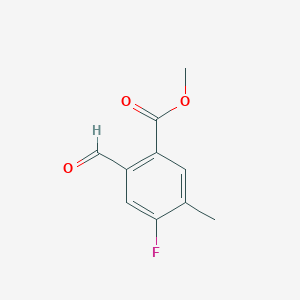

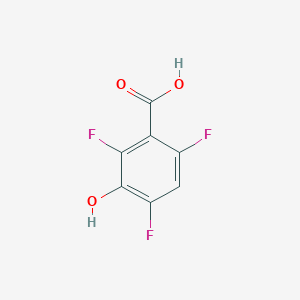
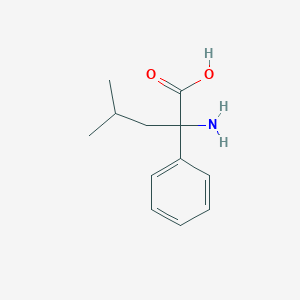
![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
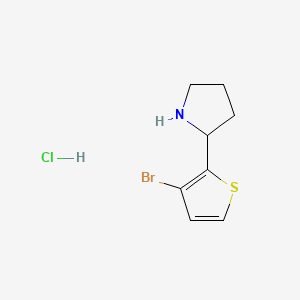


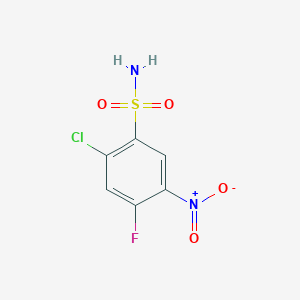
![1-[(Tert-butoxy)carbonyl]-3-(methanesulfonylmethyl)pyrrolidine-3-carboxylicacid](/img/structure/B13562178.png)
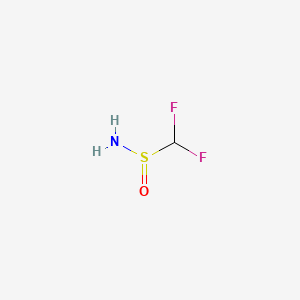
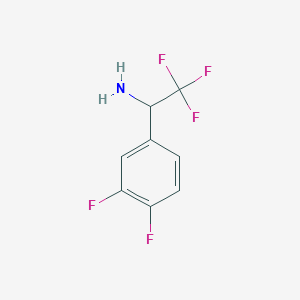
![2-{Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13562199.png)
